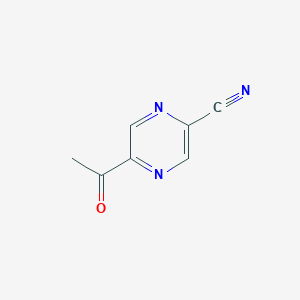

5-乙酰基吡嗪-2-腈

描述

5-Acetylpyrazine-2-carbonitrile is a chemical compound that belongs to the class of pyrazine derivatives. These compounds are known for their role as intermediates in the synthesis of various heterocyclic derivatives and have applications in the pharmaceutical industry. They have been utilized in the preparation of potential antifungal, antimycobacterial, and antiinflammatory agents. Additionally, acetylpyrazines are recognized for their use as flavorants in food and tobacco products .

Synthesis Analysis

The synthesis of pyrazine derivatives, including 5-acetylpyrazine-2-carbonitrile, often involves multicomponent reactions. An example of such a synthesis is the electrochemically induced one-pot, multicomponent-tandem strategy that leads to the formation of highly functionalized pyrazole derivatives. This method involves the condensation of ethyl acetoacetate, hydrazine hydrate, malononitrile, and various aromatic aldehydes in the presence of a supporting electrolyte and solvent . Another approach is the homolytic alkylation of commercially available pyrazine-2-carbonitrile, which yields a series of 5-alkylpyrazine-2-carbonitriles. These intermediates can then be converted to the corresponding acetylpyrazines .

Molecular Structure Analysis

The molecular structure of 5-acetylpyrazine-2-carbonitrile derivatives is characterized by the presence of a pyrazine ring substituted with an acetyl group and a carbonitrile group. The structure of these compounds has been confirmed using spectroscopic methods such as 1H and 13C NMR spectroscopy, which provide detailed information about the arrangement of atoms within the molecule .

Chemical Reactions Analysis

5-Acetylpyrazine-2-carbonitrile and its derivatives undergo various chemical reactions that are essential for their transformation into pharmacologically active compounds. For instance, cyanoacetylation of 5-aminopyrazole with cyanoacetic acid and acetic anhydride followed by cyclization can lead to the formation of pyrazolo[3,4-d]pyrimidine derivatives. These reactions are crucial for the development of compounds with potential biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-acetylpyrazine-2-carbonitrile derivatives, such as their hydrophobic characteristics, are important for their chromatographic separation and computational study. These properties influence the behavior of these compounds in biological systems and can affect their potential as drugs. The hydrophobic properties of ring-substituted pyrazinecarbonitriles and acetylpyrazines have been studied to understand their interactions with biological targets and to aid in the design of new therapeutic agents .

科学研究应用

合成和中间体

5-乙酰基吡嗪-2-腈和相关的吡嗪衍生物被广泛用作合成各种杂环化合物的中间体。这些化合物因其在创建抗真菌、抗分枝杆菌和抗炎剂方面的潜力而受到探索。例如,Opletalová 等人 (2005) 提到在合成潜在的抗真菌和抗分枝杆菌药物中使用吡嗪腈和乙酰基吡嗪,突出了它们在药物化学中作为有价值的合成中间体的作用 (Opletalová et al., 2005)。

疏水性研究

研究还集中在了解吡嗪衍生物的疏水性。Kučerová-Chlupáčová 等人 (2008) 进行了一项研究,得出了吡嗪环的新疏水性常数,这对于估计具有生物活性的吡嗪的物理化学性质至关重要 (Kučerová-Chlupáčová et al., 2008)。

生物活性和细胞毒性

在生物活性领域,Al-Adiwish 等人 (2017) 研究了从 5-氨基吡唑(在结构上与 5-乙酰基吡嗪-2-腈相关)衍生的吡唑并[5, 1-c][1, 2, 4]三嗪的抗菌、抗真菌和细胞毒性。这项研究有助于了解这些化合物的潜在治疗应用 (Al-Adiwish et al., 2017)。

化学合成和反应性

5-乙酰基吡嗪-2-腈一直是新型化学合成方法和反应性研究的主题。Dotsenko 等人 (2020) 探索了 5-氨基-3-(氰基甲基)-1H-吡唑-4-腈的新反应,展示了吡唑衍生物在合成化学中的多功能性 (Dotsenko et al., 2020)。

安全和危害

The compound is classified under the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

属性

IUPAC Name |

5-acetylpyrazine-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O/c1-5(11)7-4-9-6(2-8)3-10-7/h3-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRCTYSHBUFUPHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NC=C(N=C1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80743928 | |

| Record name | 5-Acetylpyrazine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80743928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Acetylpyrazine-2-carbonitrile | |

CAS RN |

916333-43-2 | |

| Record name | 5-Acetylpyrazine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80743928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

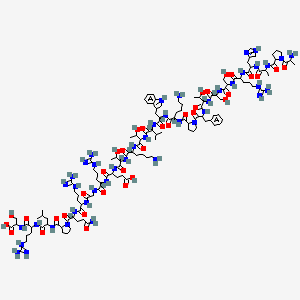

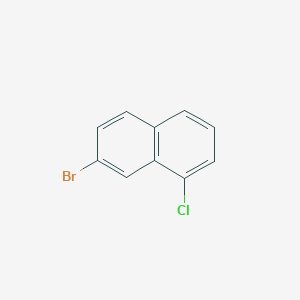

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N1,N1'-([1,1'-Biphenyl]-4,4'-diyl)bis(N1-(naphthalen-1-yl)-N4,N4-diphenylbenzene-1,4-diamine)](/img/structure/B3030462.png)